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Captopril is an orally active ACE inhibitor used in the treatment of hypertension and heart

failure.[1] It competitively inhibits ACE, the enzyme responsible for converting angiotensin I to

the potent vasoconstrictor angiotensin II.[1] ACE is a zinc-dependent metalloprotein, and

captopril's mechanism of action involves the chelation of the zinc ion in the enzyme's active

site.[1] By inhibiting ACE, captopril reduces the levels of angiotensin II, leading to vasodilation

and a decrease in blood pressure.[1]

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and

fluid balance. A simplified schematic of this pathway is presented below, illustrating the central

role of ACE.
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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of

Captopril.

Core Structure-Activity Relationships of Captopril
Analogs
The SAR of captopril and its analogs has been extensively studied. The key structural features

essential for potent ACE inhibition are:

A Zinc-Binding Group: The sulfhydryl (-SH) group of captopril is crucial for its high affinity, as

it forms a strong coordinating bond with the zinc ion in the ACE active site.[1]

A Terminal Carboxyl Group: The carboxylate on the proline ring mimics the C-terminal

carboxylate of ACE substrates and interacts with a positively charged residue in the active

site.

The Proline Moiety: The L-proline ring provides a rigid conformation that fits well into the

active site of ACE.[2]

The Amide Carbonyl: The carbonyl group of the amide linkage is involved in hydrogen

bonding with the enzyme.[3]

Quantitative SAR Data
The following table summarizes the in vitro ACE inhibitory activity of a series of N-

(mercaptoacyl)-4-substituted-(S)-prolines. The data is presented as relative potency compared

to captopril, as reported by Smith et al. (1988).[4]
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Compound
R Group (at 4-position of
proline)

Relative Potency
(Captopril = 1.0)

Captopril H 1.0

108 4-Thienylmethyl 1.0

109 2-Thienylmethyl 1.0

111 3-Thienylmethyl 1.3

114 2-Furanylmethyl 1.1

116 3-Furanylmethyl 2.6

117 Phenylmethyl 0.8

97 Cyclohexylmethyl 0.7

Experimental Protocols
The determination of ACE inhibitory activity is a critical step in the evaluation of new captopril

analogs. A common in vitro method is the spectrophotometric assay using the substrate

hippuryl-L-histidyl-L-leucine (HHL).

In Vitro ACE Inhibition Assay Protocol
This protocol is based on the method described by Horiuchi et al. (1982) and is representative

of assays used to evaluate ACE inhibitors.[5]

Materials:

Angiotensin-Converting Enzyme (ACE) from rabbit lung

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

Test compounds (captopril analogs) dissolved in an appropriate solvent

1 M HCl to stop the reaction
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Ethyl acetate for extraction

UV-Vis Spectrophotometer

Procedure:

Preparation of Solutions:

Prepare a stock solution of ACE (e.g., 80 mU/mL) in sodium borate buffer.

Prepare a solution of HHL (e.g., 9 mM) in sodium borate buffer.

Prepare serial dilutions of the test compounds and a positive control (captopril).

Enzyme Inhibition Reaction:

In a microcentrifuge tube, add 25 µL of the ACE solution to 25 µL of the test compound

solution (or solvent for control).

Pre-incubate the mixture for 3 minutes at 37°C.

Initiate the reaction by adding 25 µL of the HHL substrate solution.

Incubate the reaction mixture for 30 minutes at 37°C with shaking.

Reaction Termination and Extraction:

Stop the reaction by adding a defined volume of 1 M HCl.

Extract the product, hippuric acid (HA), with a volume of ethyl acetate.

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

Quantification:

Carefully transfer the organic (ethyl acetate) layer to a new tube and evaporate the

solvent.

Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
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Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis

spectrophotometer. Alternatively, quantify using reverse-phase high-performance liquid

chromatography (RP-HPLC).[5]

Calculation of IC50:

The percentage of ACE inhibition is calculated for each concentration of the test

compound.

The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Lead Optimization Workflow
The development of second-generation ACE inhibitors was driven by the need to overcome the

limitations of captopril, such as its short half-life and side effects associated with the sulfhydryl

group. The following diagram illustrates a logical workflow for the lead optimization of captopril.
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Lead Compound: Captopril

Identify Limitations:
- Short half-life

- Sulfhydryl-related side effects

Optimization Goals:
- Increase duration of action

- Reduce side effects

Modification Strategy:
Replace sulfhydryl group with alternative zinc-binding moiety

Synthesize Analogs:
Dicarboxylate-containing inhibitors (e.g., Enalaprilat)

In Vitro Evaluation:
- ACE inhibition assay (IC50)

- Potency and selectivity

In Vivo Evaluation:
- Pharmacokinetics (half-life)

- Efficacy in hypertensive models
- Safety and toxicology

Prodrug Approach (for oral bioavailability):
Esterification of Enalaprilat to Enalapril

Poor oral bioavailability of Enalaprilat

New Lead Candidate:
Enalapril
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Caption: A logical workflow for the lead optimization of Captopril.
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Conclusion
The structure-activity relationship of captopril provides a classic example of rational drug

design. The key interactions between the inhibitor and the ACE active site have been well-

characterized, guiding the development of numerous subsequent ACE inhibitors with improved

pharmacokinetic and pharmacodynamic profiles. This in-depth guide serves as a valuable

resource for researchers in the field of cardiovascular drug discovery, offering a foundation for

the design and development of novel therapeutics targeting the renin-angiotensin-aldosterone

system.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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